Fumitremorgin A
Fumitremorgin A
Fumitremorgin A is an organic heterohexacyclic compound that is a mycotoxic indole alkaloid obtained by prenylation of the 10-hydroxy group of verruculogen. It has a role as a mycotoxin. It is an aromatic ether, a diol, an indole alkaloid, an organic heterohexacyclic compound and an organic peroxide. It derives from a verruculogen.
Brand Name:
Vulcanchem
CAS No.:
12626-18-5
VCID:
VC20974196
InChI:
InChI=1S/C32H41N3O7/c1-18(2)12-14-40-28-26-21-11-10-20(39-7)16-23(21)34-25(15-19(3)4)41-42-31(5,6)17-24(27(26)34)35-29(36)22-9-8-13-33(22)30(37)32(28,35)38/h10-12,15-16,22,24-25,28,38H,8-9,13-14,17H2,1-7H3/t22-,24-,25+,28-,32+/m0/s1
SMILES:
CC(=CCOC1C2=C3C(CC(OOC(N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5C1(C(=O)N6CCCC6C5=O)O)C
Molecular Formula:
C32H41N3O7
Molecular Weight:
579.7 g/mol
Fumitremorgin A
CAS No.: 12626-18-5
Cat. No.: VC20974196
Molecular Formula: C32H41N3O7
Molecular Weight: 579.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fumitremorgin A is an organic heterohexacyclic compound that is a mycotoxic indole alkaloid obtained by prenylation of the 10-hydroxy group of verruculogen. It has a role as a mycotoxin. It is an aromatic ether, a diol, an indole alkaloid, an organic heterohexacyclic compound and an organic peroxide. It derives from a verruculogen. |
|---|---|
| CAS No. | 12626-18-5 |
| Molecular Formula | C32H41N3O7 |
| Molecular Weight | 579.7 g/mol |
| IUPAC Name | (9R,14S,17S,23R,24S)-23-hydroxy-5-methoxy-12,12-dimethyl-24-(3-methylbut-2-enoxy)-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione |
| Standard InChI | InChI=1S/C32H41N3O7/c1-18(2)12-14-40-28-26-21-11-10-20(39-7)16-23(21)34-25(15-19(3)4)41-42-31(5,6)17-24(27(26)34)35-29(36)22-9-8-13-33(22)30(37)32(28,35)38/h10-12,15-16,22,24-25,28,38H,8-9,13-14,17H2,1-7H3/t22-,24-,25+,28-,32+/m0/s1 |
| Standard InChI Key | ACGHJVZDNQZJOV-BMOJZYMJSA-N |
| Isomeric SMILES | CC(=CCO[C@H]1C2=C3[C@H](CC(OO[C@@H](N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5[C@@]1(C(=O)N6CCC[C@H]6C5=O)O)C |
| SMILES | CC(=CCOC1C2=C3C(CC(OOC(N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5C1(C(=O)N6CCCC6C5=O)O)C |
| Canonical SMILES | CC(=CCOC1C2=C3C(CC(OOC(N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5C1(C(=O)N6CCCC6C5=O)O)C |
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